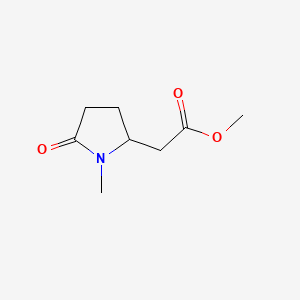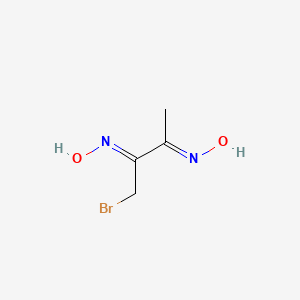![molecular formula C8H16O4 B15178158 [(2S)-2,3-dihydroxypropyl] pentanoate](/img/structure/B15178158.png)
[(2S)-2,3-dihydroxypropyl] pentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2S)-2,3-dihydroxypropyl] pentanoate is an ester compound that features a carbon-to-oxygen double bond, which is also singly bonded to a second oxygen atom. This second oxygen atom is then joined to an alkyl group. Esters like this compound are known for their pleasant odors and are often responsible for the characteristic fragrances of fruits and flowers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2S)-2,3-dihydroxypropyl] pentanoate typically involves the esterification of pentanoic acid with (2S)-2,3-dihydroxypropanol. This reaction can be catalyzed by acids such as sulfuric acid or by enzymes like lipases. The reaction conditions usually involve heating the reactants under reflux to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of biocatalysts, such as immobilized lipases, is also common in industrial processes to enhance the efficiency and selectivity of the esterification reaction .
Analyse Des Réactions Chimiques
Types of Reactions
[(2S)-2,3-dihydroxypropyl] pentanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst to yield pentanoic acid and (2S)-2,3-dihydroxypropanol.
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, producing a different ester and alcohol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Transesterification: Alcohols, acid or base catalysts.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Pentanoic acid and (2S)-2,3-dihydroxypropanol.
Transesterification: Different esters and alcohols.
Reduction: (2S)-2,3-dihydroxypropyl alcohol
Applications De Recherche Scientifique
[(2S)-2,3-dihydroxypropyl] pentanoate has various applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in metabolic pathways involving esters.
Medicine: Explored for its potential use in drug delivery systems due to its biocompatibility and ability to form stable esters.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor
Mécanisme D'action
The mechanism by which [(2S)-2,3-dihydroxypropyl] pentanoate exerts its effects involves its interaction with enzymes and other molecular targets. For example, in enzymatic reactions, the ester bond can be hydrolyzed by esterases, releasing the corresponding acid and alcohol. This interaction can modulate various biochemical pathways, depending on the specific context and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl acetate: Another ester with a similar structure but different alkyl group.
Methyl butyrate: An ester with a different carboxylic acid component.
Isopropyl butanoate: Similar ester with a different alcohol component
Uniqueness
[(2S)-2,3-dihydroxypropyl] pentanoate is unique due to its specific (2S)-2,3-dihydroxypropanol component, which imparts distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C8H16O4 |
|---|---|
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
[(2S)-2,3-dihydroxypropyl] pentanoate |
InChI |
InChI=1S/C8H16O4/c1-2-3-4-8(11)12-6-7(10)5-9/h7,9-10H,2-6H2,1H3/t7-/m0/s1 |
Clé InChI |
WGCRBZNYMUSMEV-ZETCQYMHSA-N |
SMILES isomérique |
CCCCC(=O)OC[C@H](CO)O |
SMILES canonique |
CCCCC(=O)OCC(CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



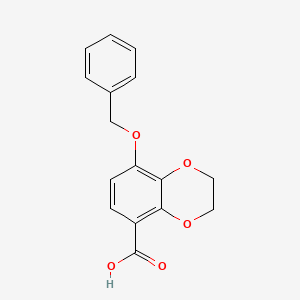
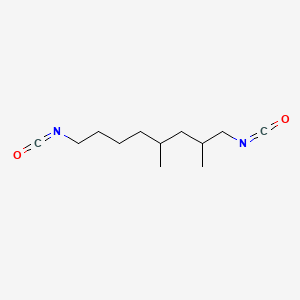
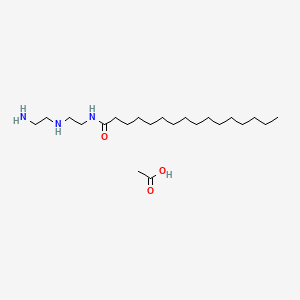
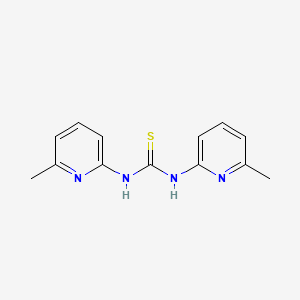
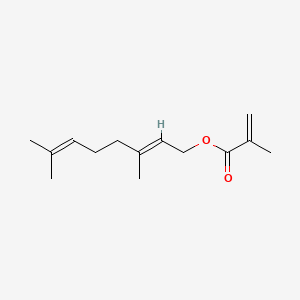
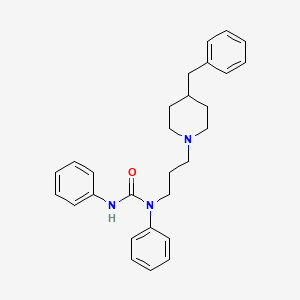
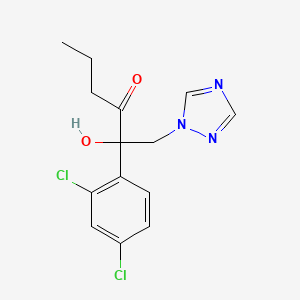

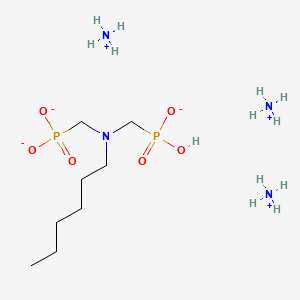

![2-Methoxy-2,6,6,9-tetramethylbicyclo[3.3.1]nonane](/img/structure/B15178160.png)
